![molecular formula C20H22ClNO2 B4410582 N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride](/img/structure/B4410582.png)
N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride
Overview
Description
N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective serotonin receptor agonist that has been shown to have an impact on various physiological and biochemical processes. In
Mechanism of Action
N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride is a selective serotonin receptor agonist that acts on the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The precise mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a critical role in regulating mood, appetite, and sleep. This compound has also been shown to have an impact on various physiological processes, including blood pressure, body temperature, and heart rate.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages is that it is a selective serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in various physiological and biochemical processes. However, one of the limitations is that it has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for the study of N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride. One of the future directions is to investigate its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. Another future direction is to study its impact on various physiological processes, including blood pressure, body temperature, and heart rate. Additionally, future studies could investigate the long-term effects of this compound and its potential for developing new therapeutic agents.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(2-methoxy-1-naphthyl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have an impact on various physiological and biochemical processes, including the regulation of mood, appetite, and sleep. This compound has been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-22-17-10-7-15(8-11-17)13-21-14-19-18-6-4-3-5-16(18)9-12-20(19)23-2;/h3-12,21H,13-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONMVSVEIJEDSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC3=CC=CC=C32)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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